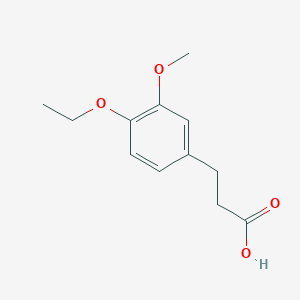

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Übersicht

Beschreibung

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Anti-inflammatory Effects : Research indicates that 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Analgesic Properties : Studies suggest its efficacy in pain management, making it a candidate for analgesic drug development.

- Enzyme Inhibition : It is utilized in enzyme inhibition studies, providing insights into the mechanisms of action for various biological targets due to its structural similarity to natural substrates.

Biological Studies

The compound has shown promise in various biological studies:

- Neuroprotective Effects : Research demonstrates that derivatives of this compound can protect neuronal cells from oxidative stress and neurotoxicity, potentially aiding in conditions like Parkinson's disease and Alzheimer's disease .

- Metabolic Pathway Modulation : Investigations have revealed its role in influencing metabolic disorders through interactions with specific enzymes involved in metabolic pathways.

Polymer Science

In the field of polymer science, this compound is used in developing novel polymers with specific functional properties. Its unique chemical structure allows for enhanced interactions within polymer matrices, leading to improved material characteristics.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on macrophages. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neuroprotection in SH-SY5Y Cells

Another study focused on the neuroprotective effects of derivatives containing the compound's structure on SH-SY5Y cells exposed to oxidative stress. The findings showed that these derivatives could restore cell viability significantly, highlighting their potential use in neurodegenerative disease therapies .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Ethoxy and methoxy substituents | Enhanced reactivity and biological interactions |

| 3-(4-Methoxyphenyl)propanoic acid | Lacks ethoxy group | Simpler structure; used in similar applications |

| 3-(4-Allyl-2-methoxyphenoxy)propanoic acid | Contains an allyl group | Different reactivity due to allyl substitution |

| 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | Contains a hydroxy group | Hydroxy group influences solubility and reactivity |

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the ethoxy group.

3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Contains an allyl group instead of an ethoxy group.

3-(3-Hydroxy-4-methoxyphenyl)propionic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .

Biologische Aktivität

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and case studies demonstrating its efficacy in various biological contexts.

- Chemical Formula : C₁₂H₁₈O₄

- CAS Number : 30044-91-8

- Molecular Weight : 226.27 g/mol

The biological activity of this compound primarily involves modulation of biochemical pathways associated with inflammation, metabolism, and cellular signaling.

Target Pathways

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, thereby protecting cells from oxidative stress.

- Metabolic Regulation : Research indicates that it may influence lipid metabolism and glucose homeostasis, potentially offering benefits in metabolic disorders.

Pharmacokinetics

A study on the pharmacokinetics of similar compounds reveals important insights into absorption and distribution:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 1-2 hours.

- Distribution : The compound is distributed widely in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : It undergoes hepatic metabolism, forming various conjugates that may enhance its bioavailability.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha. This suggests a potential application for treating chronic inflammatory diseases.

Case Study 2: Metabolic Regulation

Another study examined the effects of this compound on metabolic syndrome parameters. Results indicated that it improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. These findings support the hypothesis that the compound could serve as a therapeutic agent for metabolic disorders.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory responses and improve metabolic health positions it as a candidate for further clinical research.

Eigenschaften

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKVFGHQNRGQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429341 | |

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-91-8 | |

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.